(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
CAS No.: 1807939-32-7
VCID: VC7458269
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6
* For research use only. Not for human or veterinary use.
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride - 1807939-32-7](/images/structure/VC7458269.png)
Description |
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a complex organic compound with a specific stereochemical configuration. It belongs to the class of azabicyclohexanes, which are bicyclic compounds containing a nitrogen atom. This compound is particularly notable for its unique structure and potential applications in pharmaceutical chemistry. Structural Information
Synthesis and PreparationThe synthesis of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid often involves complex organic reactions. One approach includes the asymmetric synthesis from glutamic acid, involving steps such as amino protection, cyclization, and hydrolysis . The hydrochloride salt is typically prepared by reacting the free acid with hydrochloric acid. Applications and Research FindingsWhile specific applications of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. The unique stereochemistry of this compound makes it an interesting candidate for studying chiral recognition and drug design. Analytical Data
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CAS No. | 1807939-32-7 | |||||||||||||||||||||||||||
Product Name | (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride | |||||||||||||||||||||||||||
Molecular Formula | C6H10ClNO2 | |||||||||||||||||||||||||||
Molecular Weight | 163.6 | |||||||||||||||||||||||||||
IUPAC Name | (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1 | |||||||||||||||||||||||||||
Standard InChIKey | SQFNKGNUVXRNFR-ZDQHTEEMSA-N | |||||||||||||||||||||||||||
SMILES | C1C2C1NC(C2)C(=O)O.Cl | |||||||||||||||||||||||||||
Solubility | not available | |||||||||||||||||||||||||||
PubChem Compound | 43409550 | |||||||||||||||||||||||||||
Last Modified | Aug 19 2023 |
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